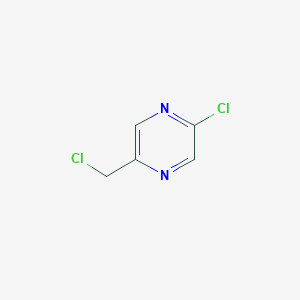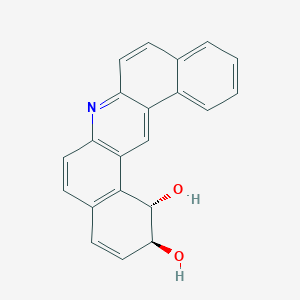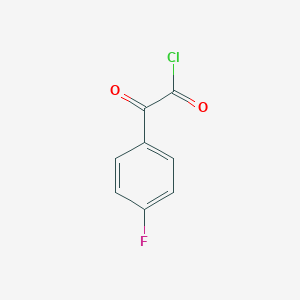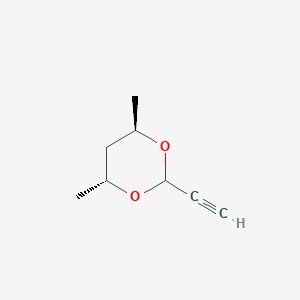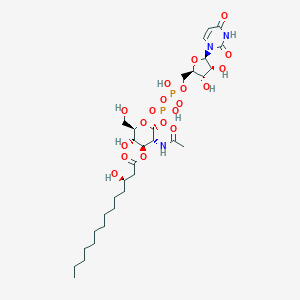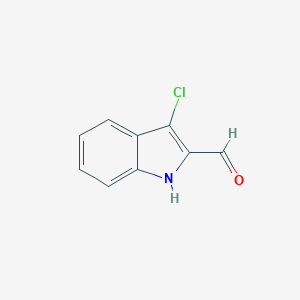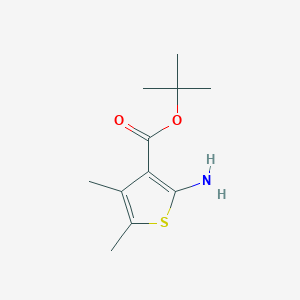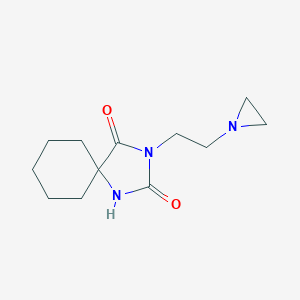
Spirohydantoin aziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spirohydantoin aziridine is a heterocyclic organic compound that has been studied extensively due to its potential applications in the field of medicinal chemistry. This compound has a unique spirocyclic structure that makes it an attractive target for drug development.
Wirkmechanismus
The mechanism of action of spirohydantoin aziridine is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth of bacteria and viruses by disrupting their cell membranes.
Biochemische Und Physiologische Effekte
Spirohydantoin aziridine has been shown to have a variety of biochemical and physiological effects. It has been shown to induce DNA damage and inhibit cell division in cancer cells. Additionally, it has been shown to disrupt the cell membranes of bacteria and viruses, leading to their death. In animal studies, it has been shown to have low toxicity and good pharmacokinetic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of spirohydantoin aziridine is its broad-spectrum activity against cancer cells, bacteria, and viruses. Additionally, it has low toxicity and good pharmacokinetic properties, making it a potential candidate for drug development. However, one limitation of this compound is its relatively low potency compared to other anticancer agents. Additionally, its mechanism of action is not fully understood, which makes it difficult to optimize its activity.
Zukünftige Richtungen
There are several future directions for the study of spirohydantoin aziridine. One direction is the optimization of its activity against cancer cells, bacteria, and viruses. This could involve the synthesis of analogs with improved potency and selectivity. Another direction is the development of spirohydantoin aziridine-based drug delivery systems, such as nanoparticles or liposomes. Finally, the study of the mechanism of action of spirohydantoin aziridine could lead to the identification of new targets for drug development.
Synthesemethoden
The synthesis of spirohydantoin aziridine can be achieved through a variety of methods. One common method involves the reaction of 2,4-dioxoimidazolidine with an appropriate aziridine. This reaction is typically carried out in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. Another method involves the reaction of a hydantoin derivative with an aziridine in the presence of a base, such as sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
Spirohydantoin aziridine has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have activity against a variety of different types of cancer cells, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to have activity against bacteria and viruses, making it a potential candidate for the development of new antibiotics and antiviral drugs.
Eigenschaften
CAS-Nummer |
102234-07-1 |
|---|---|
Produktname |
Spirohydantoin aziridine |
Molekularformel |
C12H19N3O2 |
Molekulargewicht |
237.3 g/mol |
IUPAC-Name |
3-[2-(aziridin-1-yl)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C12H19N3O2/c16-10-12(4-2-1-3-5-12)13-11(17)15(10)9-8-14-6-7-14/h1-9H2,(H,13,17) |
InChI-Schlüssel |
YXDMBBDFYLRLKK-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2)CCN3CC3 |
Kanonische SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2)CCN3CC3 |
Andere CAS-Nummern |
102234-07-1 |
Synonyme |
SHAZ spirohydantoin aziridine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



